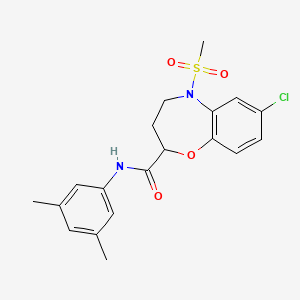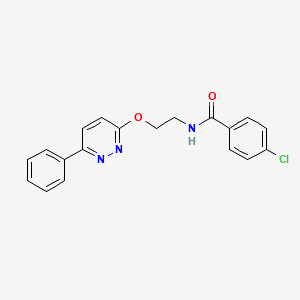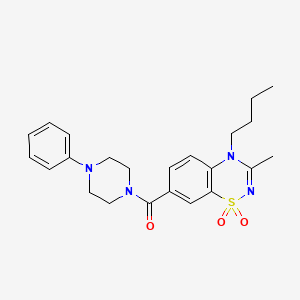![molecular formula C21H17ClN4O3S B14968355 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B14968355.png)
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzofuran-triazole intermediate with 5-chloro-2-hydroxyphenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the benzofuran and triazole rings suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of the benzofuran and triazole rings, along with the sulfanyl group, may confer unique pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the triazole ring could form hydrogen bonds or coordinate with metal ions. The sulfanyl group may also play a role in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
- **2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of both benzofuran and triazole rings, along with the sulfanyl group, makes it distinct from other compounds. This unique structure may confer specific properties such as enhanced bioactivity or improved stability.
属性
分子式 |
C21H17ClN4O3S |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN4O3S/c1-2-9-26-20(18-10-13-5-3-4-6-17(13)29-18)24-25-21(26)30-12-19(28)23-15-11-14(22)7-8-16(15)27/h2-8,10-11,27H,1,9,12H2,(H,23,28) |
InChI 键 |
RQNCXQPIJAZVQK-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)O)C3=CC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968276.png)
![N-(4-bromo-3-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968281.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B14968292.png)
![N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14968296.png)
![N-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968303.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14968327.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B14968329.png)

![N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B14968337.png)
![(3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14968342.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14968348.png)
![3-(2-chloro-6-fluorobenzyl)-7-methyl-1-phenyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14968356.png)

